4-[3-(DIMETHYLAMINO)PROPYL]-5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[3-(DIMETHYLAMINO)PROPYL]-5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIMETHYLAMINO)PROPYL]-5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-[3-(DIMETHYLAMINO)PROPYL]-5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the dimethylamino group could yield a variety of substituted triazole derivatives .
Scientific Research Applications
4-[3-(DIMETHYLAMINO)PROPYL]-5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or magnetic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-[3-(DIMETHYLAMINO)PROPYL]-5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
- **4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine
- **3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
What sets 4-[3-(DIMETHYLAMINO)PROPYL]-5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(dimethylamino)propyl]-3-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-21(2)8-3-9-23-16(19-20-17(23)27)14-6-4-13(5-7-14)11-22-12-15(10-18-22)24(25)26/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLDQWCHZQXHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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